molecular formula C10H8O2S B1314529 Methyl benzo[b]thiophene-7-carboxylate CAS No. 110449-94-0

Methyl benzo[b]thiophene-7-carboxylate

Cat. No. B1314529
M. Wt: 192.24 g/mol
InChI Key: MFMNLSWDVPSGBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[b]thiophene is a heterocyclic compound . It’s a five-membered ring made up of one sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives can vary depending on the specific compound. For example, the empirical formula for Methyl benzo[b]thiophene-2-carboxylate is C10H8O2S .


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, [3+2] cycloaddition reaction of certain substrates with alkyne moiety and regioselective cycloisomerization can lead to the formation of thiophenes .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives can vary. For example, thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Photochemical Degradation in Environmental Studies

Methyl benzo[b]thiophene derivatives, such as monomethylated benzo[b]thiophenes, have been studied for their photochemical degradation in aqueous solutions. This research is crucial for understanding the environmental impact and fate of crude oil components following an oil spill. The studies show that principal reaction pathways involve oxidation of the methyl group to carboxylic acids and the thiophene ring to quinones, leading to various end products, including 2-sulfobenzoic acids (Bobinger & Andersson, 1998).

Synthesis of Selective Inhibitors in Medicinal Chemistry

Synthesis of Selective Inhibitors in Medicinal Chemistry

Methyl benzo[b]thiophene derivatives have been synthesized as potent and selective inhibitors of urokinase-type plasminogen activator (uPA). These compounds, including 4-substituted benzo[b]thiophene-2-carboxamidines, exhibit significant inhibitory activity, indicating their potential in medicinal chemistry for therapeutic applications (Bridges et al., 1993).

Chemical Reactions and Compound Synthesis

Research on benzo[b]thiophen-2-carboxylic acid and its derivatives, including methyl benzo[b]thiophene-7-carboxylate, has led to insights into various chemical reactions like nitration, which is critical for synthesizing new compounds with potential applications in different fields. These studies provide valuable information on the structural and chemical properties of these compounds (Cooper & Scrowston, 1971).

Applications in Synthetic Medicinal Chemistry

The synthesis and characterization of new benzo[b]thiophene derivatives demonstrate their wide spectrum of pharmacological properties. These compounds, synthesized from 3-chlorobenzo[b]thiophene-2-carboxyl chloride, have shown promising antibacterial, antifungal, and anti-inflammatory activities, making them significant in the field of medicinal chemistry (Isloor et al., 2010).

Photodimerization Studies

Studies on benzo[b]thiophen-3-carboxylic acid 1,1-dioxide, a related compound, have revealed its ability to undergo dimerization under the influence of ultraviolet light and heat. These findings are important for understanding the photophysical properties of these compounds, which can have applications in material science and photophysics (Davies et al., 1977).

Development of Medicinally Relevant Libraries

The creation of medicinally interesting, drug-like, methyl sulfone-substituted benzo[b]thiophene libraries showcases the potential of these compounds in drug discovery. Such libraries are vital for identifying new therapeutic agents (Cho et al., 2010).

Synthesis of

Synthesis of Heterocyclic Systems

The synthesis of benzo[b]thiophene derivatives has been integral in creating new heterocyclic systems, which are crucial in the development of novel compounds for various applications. These syntheses, involving reactions like bromomethylation and cyclization, contribute significantly to the field of organic chemistry and drug development (Yagodkina-Yakovenko et al., 2018).

Antitubercular Activity

Research has shown that benzo[b]thiophene-2-carboxylic acid derivatives possess significant antitubercular activity. These compounds have been tested against various strains of Mycobacterium tuberculosis, including multidrug-resistant strains, indicating their potential as lead candidates for treating tuberculosis (Mahajan et al., 2016).

Safety And Hazards

Safety and hazards associated with benzo[b]thiophene derivatives can vary depending on the specific compound. For example, Methyl benzo[b]thiophene-2-carboxylate has hazard statements H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions in the field of thiophene derivatives are likely to involve the synthesis and investigation of new structural prototypes with more effective pharmacological activity . Thiophene-based analogs have been a topic of interest for medicinal chemists due to their wide range of therapeutic properties .

properties

IUPAC Name

methyl 1-benzothiophene-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2S/c1-12-10(11)8-4-2-3-7-5-6-13-9(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMNLSWDVPSGBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl benzo[b]thiophene-7-carboxylate

Synthesis routes and methods I

Procedure details

Acetyl chloride (14.8 mmol; 1.05 mL) is added to a solution of benzo[b]thiophene-7-carboxylic acid (4.94 mmol; 880 mg) in methanol (20 mL). The reaction mixture is stirred at reflux for 24 h. The solvent is removed under reduced pressure. The residue is taken up in ethyl acetate washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the title compound (880 mg, 92%) as colorless oil. 1H NMR (CDCl3): δ 8.12 (dd, 1H, J=7.2 Hz, 0.6 Hz), 8.03 (dd, 1H, J=7.6 Hz, 1.2 Hz), 7.58 (d, 1H, J=5.6 Hz), 7.46 (t, 1H, J=7.6 Hz), 7.41 (t, 1H, J=5.2 Hz), 4.03 (s, 3H).
Quantity
1.05 mL
Type
reactant
Reaction Step One
Quantity
880 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
92%

Synthesis routes and methods II

Procedure details

25.0 g of 2-sulfanylbenzoic acid was suspended in 125 mL of ethanol, to which 14.3 g of sodium hydroxide and 31.7 mL of 2-bromo-1,1-diethoxyethane was successively added and this suspension was stirred for 3.5 hours while heating it under reflux. The reaction mixture was concentrated under reduced pressure, and the resultant residue was dissolved in 250 mL of N,N-dimethylformamide, to which 15.1 mL of iodomethane and 67.2 g of potassium carbonate were added, and then this mixture was stirred for one hour at room temperature. The reaction mixture was added to a mixture of ethyl acetate and water, from which the organic phase was separated. After the resultant organic phase was washed with water and a saturated sodium chloride solution successively, the washed phase was dried over anhydrous magnesium sulfate, and the solvent was distilled out under reduced pressure. The resultant residue was purified by silica gel column chromatography [eluent; hexane:ethyl acetate=2:1] to yield yellow oil. This product was dissolved in 250 mL of toluene, to which 100 mL of a 85% phosphoric acid was added, and this solution was stirred for 4.5 hours while heating it under reflux. The reaction mixture was cooled to room temperature, to which water was added, and filtered through Celite to separate the organic phase therefrom. After the resultant organic phase was washed with water and a saturated sodium chloride solution successively, the washed phase was dried over anhydrous magnesium sulfate, and the solvent was distilled out under reduced pressure. Purification by silica gel column chromatography [eluent; hexane:ethyl acetate=10:1] to yield 20.5 g of methyl 1-benzothiophene-7-carboxylate as yellow oil.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step Two
Quantity
31.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
125 mL
Type
reactant
Reaction Step Five
Quantity
250 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl benzo[b]thiophene-7-carboxylate
Reactant of Route 2
Methyl benzo[b]thiophene-7-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl benzo[b]thiophene-7-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl benzo[b]thiophene-7-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl benzo[b]thiophene-7-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl benzo[b]thiophene-7-carboxylate

Citations

For This Compound
1
Citations
HS Sutherland, AST Tong, PJ Choi, D Conole… - Bioorganic & medicinal …, 2018 - Elsevier
Replacing the naphthalene C-unit of the anti-tuberculosis drug bedaquiline with a range of bicyclic heterocycles of widely differing lipophilicity gave analogs with a 4.5-fold range in …
Number of citations: 67 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.